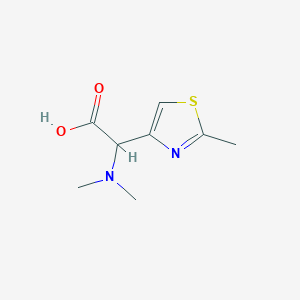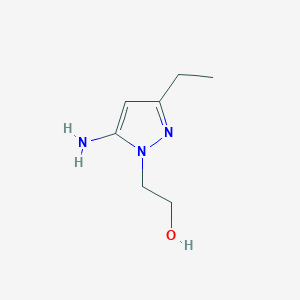
3-(2-Methoxyacetyl)cyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyacetyl)cyclohexane-1,2-dione is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,2-dione, featuring a methoxyacetyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione typically involves the acylation of cyclohexane-1,2-dione with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Methoxyacetyl)cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: The methoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides and a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various acylated derivatives depending on the substituent introduced.
科学的研究の応用
3-(2-Methoxyacetyl)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions, particularly those involving diketone moieties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-dione: The parent compound, lacking the methoxyacetyl group.
3-Methyl-1,2-cyclohexanedione: A similar compound with a methyl group instead of a methoxyacetyl group.
2-Acyl-cyclohexane-1,3-dione: Another derivative with different acyl groups.
Uniqueness
3-(2-Methoxyacetyl)cyclohexane-1,2-dione is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
3-(2-methoxyacetyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H12O4/c1-13-5-8(11)6-3-2-4-7(10)9(6)12/h6H,2-5H2,1H3 |
InChIキー |
HVOZAILTVZZVDG-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C1CCCC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


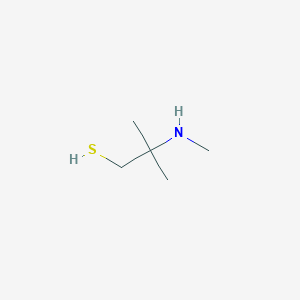
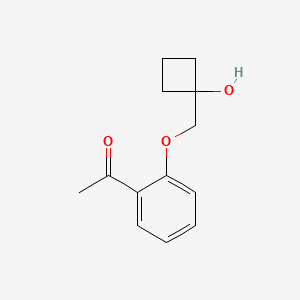

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
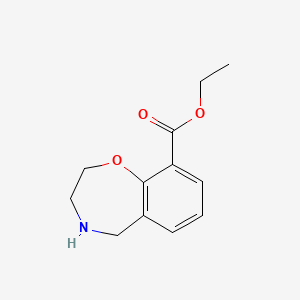
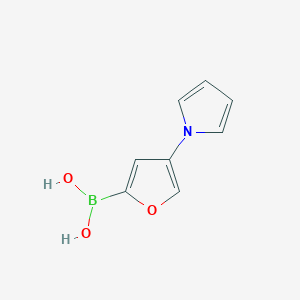
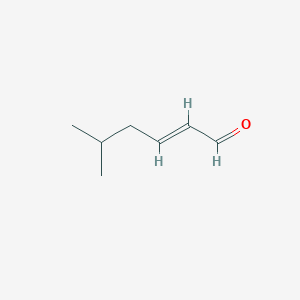
![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)
![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13324325.png)
